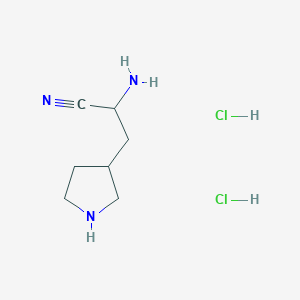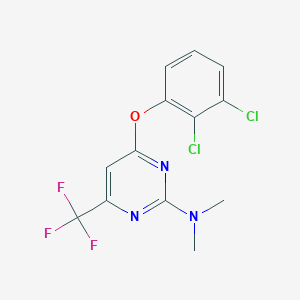
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyrazole ring, a quinazoline ring, and a thiophene ring.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane. Additionally, it is believed that this compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been found to be effective against various bacterial strains. Additionally, this compound has been found to have significant anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde in lab experiments include its potential applications in various scientific fields, its effectiveness against cancer cells and bacterial strains, and its significant anti-inflammatory effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde. These include further studies on its antitumor activity, antibacterial activity, and anti-inflammatory activity. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, future research should focus on the potential applications of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a complex process that involves several steps. The first step involves the synthesis of 6-chloro-4-phenylquinazoline-2-amine, which is then reacted with 2-bromothiophene to form 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine. The final step involves the reaction of 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine with 4-formylpyrazole to form 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde.
Applications De Recherche Scientifique
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has potential applications in various scientific fields. It has been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antibacterial activity and has been found to be effective against various bacterial strains. It has also been studied for its anti-inflammatory activity and has been found to have significant anti-inflammatory effects.
Propriétés
IUPAC Name |
1-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4OS/c23-16-8-9-18-17(11-16)20(14-5-2-1-3-6-14)25-22(24-18)27-12-15(13-28)21(26-27)19-7-4-10-29-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIDFJISGIHJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4C=C(C(=N4)C5=CC=CS5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)




![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)
![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)



![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)